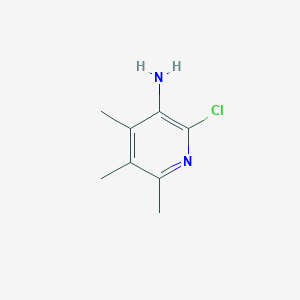![molecular formula C10H20OS B1485689 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol CAS No. 2098040-48-1](/img/structure/B1485689.png)
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol
Descripción general
Descripción
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a tert-butylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with tert-butylthiol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran or dimethyl sulfoxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding cyclopentanol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents
Major Products Formed:
Oxidation: 1-[(Tert-butylsulfanyl)methyl]cyclopentanone
Reduction: 1-[(Tert-butylsulfanyl)methyl]cyclopentanol
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-[(Tert-butylsulfanyl)methyl]cyclopentane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-[(Tert-butylsulfanyl)methyl]cyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and uses.
1-[(Tert-butylsulfanyl)methyl]cyclopentanol: Similar structure but with a different functional group, affecting its reactivity and applications.
Uniqueness: 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a tert-butylsulfanyl group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(tert-butylsulfanylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OS/c1-9(2,3)12-8-10(11)6-4-5-7-10/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYSNOPECJUKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}methyl)cyclobutan-1-ol](/img/structure/B1485610.png)
![trans-2-[(4-Ethoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485613.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)
![1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485617.png)
![1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485619.png)
![1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485620.png)
![trans-2-[(3-Ethoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485621.png)
![trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485623.png)
![trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol](/img/structure/B1485625.png)

![tert-butyl N-{1-[(1-hydroxycyclobutyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1485627.png)
![trans-2-[(Naphthalen-2-yl)amino]cyclobutan-1-ol](/img/structure/B1485628.png)
![trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485629.png)
